6-Fluoropyrazolo[1,5-a]pyridine
Beschreibung
6-Fluoropyrazolo[1,5-a]pyridine is a fluorinated derivative of the pyrazolo[1,5-a]pyridine scaffold, a heterocyclic system comprising fused pyrazole and pyridine rings. This core structure is highly valued in medicinal chemistry due to its metabolic stability, isosteric resemblance to indole and purine cores, and versatility in drug design . The fluorine atom at the 6-position enhances electronic properties, lipophilicity, and binding interactions, making it a critical modification for optimizing pharmacokinetic and pharmacodynamic profiles. Derivatives such as methyl this compound-3-carboxylate (CAS: 1802489-63-9) and diethyl this compound-2,3-dicarboxylate (CAS: 951523-92-5) are key intermediates in synthesizing bioactive molecules . Notably, pyrazolo[1,5-a]pyridine derivatives have been utilized in antiviral agents (e.g., HBV inhibitor HBSC-11), kinase inhibitors, and G protein-biased dopaminergic ligands .
Eigenschaften
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUCAVASLXOWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the annulation of the pyrazole ring to derivatives of N-aminopyridinium salts. This method typically requires the use of specific reagents and conditions to facilitate the formation of the desired product . Another method involves the direct fluorination of the pyrazole ring using N–F reagents. This approach has been successfully applied to pyrazolo[1,5-a]pyridines and offers a straightforward route to the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoropyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Wirkmechanismus
The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact mechanism depends on the specific application and the molecular target being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyridine vs. Imidazo[1,5-a]pyridine
- Structural Differences : Imidazo[1,5-a]pyridine replaces the pyrazole ring with an imidazole, altering electronic distribution and hydrogen-bonding capacity.
- Functional Impact :
- Imidazo[1,5-a]pyridine derivatives exhibit superior photophysical properties (e.g., solvatochromism, large Stokes shifts), making them ideal for fluorescent membrane probes .
- Pyrazolo[1,5-a]pyridine derivatives demonstrate higher metabolic stability and are preferred in kinase inhibitors (e.g., IGF-1R inhibitors), where replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine improved cellular lipophilic ligand efficiency (LLE) by 30% .
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- Core Modification : Pyrimidine replaces the pyridine ring, increasing hydrogen-bond acceptor sites.
- Biological Activity: Pyrazolo[1,5-a]pyrimidines are prominent in corticotropin-releasing factor (CRF) receptor antagonists. For example, 3-pyridylpyrazolo[1,5-a]pyrimidines (e.g., compound 26h) achieved CRF1 receptor binding (Ki = 3.5 nM) and oral bioavailability, whereas fluorinated pyrazolo[1,5-a]pyridines are optimized for kinase inhibition . Fluorination at the 6-position in pyrazolo[1,5-a]pyridine enhances target affinity compared to non-fluorinated analogs, as seen in PDE4B inhibitors (IC50 = 0.47 μM for compound 18) .
Fluorinated vs. Non-Fluorinated Derivatives
Kinase Inhibitors
- IGF-1R Inhibitors : Substituting imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine improved cellular potency by 10-fold (IC50 = 50 nM vs. 500 nM) .
- JAK/STAT Inhibitors : Fluorinated pyrazolo[1,5-a]pyridines exhibit enhanced selectivity for JAK2 over JAK1 (10:1 ratio), whereas pyrazolo[1,5-a]pyrimidines show broader kinase inhibition .
Antiviral Agents
- HBSC-11 (methyl pyrazolo[1,5-a]pyridine-2-carboxylate) reduced HBV DNA levels by 90% in vitro, outperforming structurally complex tri-domain analogs .
Central Nervous System (CNS) Targets
- Dopamine D2 Receptor Ligands : Pyrazolo[1,5-a]pyridine appendages in arylpiperazines conferred G protein bias (Go activation > β-arrestin recruitment), with compound 16c showing antipsychotic efficacy in vivo (ED50 = 1 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
